Potassium 2-hydroxy-4-methoxybenzoate
Overview
Description
Potassium 2-hydroxy-4-methoxybenzoate is a chemical compound with the molecular formula C8H7KO4 and a molecular weight of 206.24 g/mol . It is known for its role in inhibiting the enzyme tyrosinase, which is crucial for melanin production . This compound is often used in cosmetic formulations to lighten and balance skin tone by reducing dark spots or age spots .
Mechanism of Action
Target of Action
The primary target of Potassium 2-hydroxy-4-methoxybenzoate, also known as 4MSK, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .
Mode of Action
4MSK acts by inhibiting the activity of tyrosinase . By doing so, it interferes with the production of melanin .
Biochemical Pathways
The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, 4MSK disrupts this pathway, leading to a decrease in melanin production .
Result of Action
The inhibition of melanin production by 4MSK results in a lightening of the skin tone and a reduction in dark spots or age spots . This makes it a valuable ingredient in cosmetic formulations designed to even out skin tone and reduce hyperpigmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4MSK. For instance, exposure to light, heat, and air can degrade the compound and reduce its effectiveness. Therefore, it is typically stored at room temperature in a stable, light-resistant form . Additionally, the compound’s effectiveness can be influenced by the pH and composition of the skin to which it is applied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-hydroxy-4-methoxybenzoate can be synthesized through the neutralization of 2-hydroxy-4-methoxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-hydroxy-4-methoxybenzoic acid in a suitable solvent, such as methanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield the potassium salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid, which is then purified and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-hydroxy-4-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent acid.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-hydroxy-4-methoxybenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Potassium 2-hydroxy-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its role in inhibiting tyrosinase and its potential effects on melanin production.
Medicine: Investigated for its potential use in treating hyperpigmentation disorders.
Comparison with Similar Compounds
- Potassium 4-methoxysalicylate
- Potassium methoxysalicylate
- Potassium methoxycinnamate
Comparison: Potassium 2-hydroxy-4-methoxybenzoate is unique due to its specific inhibition of tyrosinase, which makes it particularly effective in skin lightening applications. Other similar compounds may have different targets or mechanisms of action, making them suitable for other applications .
Properties
IUPAC Name |
potassium;2-hydroxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJKYHIIYRGTCC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164997 | |
Record name | Potassium methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152312-71-5 | |
Record name | Potassium methoxysalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM METHOXYSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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